2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone (CAS 85721-08-0), IUPAC name [2-chloro-5-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanone, is a fully substituted halogenated diarylketone featuring a unique 2-chloro-5-trifluoromethyl substitution pattern on one aryl ring and a 4-fluoro group on the other. With a molecular formula of C14H7ClF4O and a molecular weight of 302.65 g/mol, this compound possesses a high calculated logP of 4.73, indicating pronounced lipophilicity relative to less substituted benzophenone analogs.

Molecular Formula C14H7ClF4O
Molecular Weight 302.65 g/mol
CAS No. 85721-08-0
Cat. No. B12846826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
CAS85721-08-0
Molecular FormulaC14H7ClF4O
Molecular Weight302.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)F
InChIInChI=1S/C14H7ClF4O/c15-12-6-3-9(14(17,18)19)7-11(12)13(20)8-1-4-10(16)5-2-8/h1-7H
InChIKeyWOLOCKQZPBSLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone (CAS 85721-08-0): A Differentiated Halogenated Benzophenone Building Block for Precision Chemical Synthesis


2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone (CAS 85721-08-0), IUPAC name [2-chloro-5-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanone, is a fully substituted halogenated diarylketone featuring a unique 2-chloro-5-trifluoromethyl substitution pattern on one aryl ring and a 4-fluoro group on the other . With a molecular formula of C14H7ClF4O and a molecular weight of 302.65 g/mol, this compound possesses a high calculated logP of 4.73, indicating pronounced lipophilicity relative to less substituted benzophenone analogs [1]. It is primarily utilized as a key synthetic intermediate in medicinal chemistry and advanced materials research, where its specific halogen arrangement imparts distinct electronic and steric properties that are not readily replicated by generic or commercially abundant benzophenone derivatives .

Critical Structural and Electronic Differentiation of 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone Against Common In-Class Analogs


The benzophenone scaffold is widely utilized, but the precise position and identity of halogen substituents profoundly influence chemical reactivity, physicochemical properties, and biological activity [1]. 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone possesses a non-intuitive combination of a strong electron-withdrawing trifluoromethyl group *meta* to the carbonyl, an ortho-chloro group that exerts steric and electronic effects on one ring, and a para-fluoro substituent on the second ring. This unique arrangement creates a distinct electrostatic potential and dipole moment compared to simpler analogs like 2-chloro-5-(trifluoromethyl)benzophenone (lacking the 4'-fluoro group) or 4-fluoro-4'-(trifluoromethyl)benzophenone (lacking the ortho-chloro group) . These differences directly translate into quantifiable variations in reaction kinetics, regioselectivity in cross-coupling, and the ultimate biological profile of derived compounds. Generic substitution with a more readily available or less costly benzophenone derivative is therefore not a viable procurement strategy for projects requiring this precise molecular architecture, as it introduces uncontrolled variables that can derail downstream synthetic routes or SAR studies [2].

Quantitative Evidence of Differentiation for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone (CAS 85721-08-0) Relative to Key Analogs


Enhanced Lipophilicity (logP) and Electronic Profile Compared to Non-Fluorinated or Partially Substituted Benzophenones

The calculated partition coefficient (logP) for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone is 4.73, which is significantly higher than for less substituted benzophenone analogs, indicating a >100-fold increase in predicted octanol/water partitioning relative to simpler structures [1]. This elevated lipophilicity is a direct consequence of the combined halogenation pattern (Cl, F, CF3). In contrast, a less halogenated comparator, 2-Chloro-5-(trifluoromethyl)benzophenone (CAS 789-96-8), which lacks the 4'-fluoro substituent, has a lower molecular weight (284.66 g/mol) and is predicted to have a correspondingly lower logP value (calculated ~4.2), resulting in a >3-fold difference in predicted partition coefficient . For procurement in drug discovery programs, this difference is critical for modulating target binding and pharmacokinetic properties of lead candidates.

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Orthogonal Synthetic Utility: Dual Reactivity Handles for Regioselective Cross-Coupling

The presence of both a chloro group (on the ortho position of the trifluoromethyl-substituted ring) and a fluoro group (on the para position of the second ring) provides orthogonal reactivity handles for sequential, site-selective modifications [1]. The chloro substituent is a classic site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings. The para-fluoro group, while less reactive, is amenable to nucleophilic aromatic substitution (SNAr) under appropriate activating conditions (e.g., with a strong base or electron-withdrawing group activation) [2]. This contrasts with the comparator 4-Fluoro-4'-(trifluoromethyl)benzophenone (CAS 16574-52-0), which lacks the chloro group and thus offers only a single dominant reactive handle (the fluoro group), severely limiting options for sequential diversification .

Organic Synthesis Cross-Coupling Chemistry Regioselective Functionalization

Steric Shielding of the Carbonyl Group Alters Reactivity Profile

The ortho-chloro substituent on the trifluoromethyl-substituted ring provides significant steric hindrance to the carbonyl group, a feature that is completely absent in analogs like 4-Fluoro-4'-(trifluoromethyl)benzophenone (CAS 16574-52-0) . This steric shielding has quantifiable consequences: it reduces the rate of nucleophilic attack at the carbonyl carbon and can alter the diastereoselectivity of reactions involving prochiral nucleophiles [1]. In head-to-head studies of chloro-substituted benzophenones, ortho-substitution has been shown to decrease photoreduction reaction rates by a factor of 2-5x compared to para-substituted analogs due to steric and electronic modulation of the triplet excited state [2].

Organic Synthesis Steric Effects Reaction Selectivity

High-Value Application Scenarios Requiring 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone (CAS 85721-08-0)


Precision Synthesis of Drug Candidates with Enhanced Lipophilicity for CNS or Intracellular Targets

Based on the compound's high calculated logP of 4.73, it is ideally suited as a core intermediate in medicinal chemistry programs targeting central nervous system (CNS) disorders or intracellular pathogens where high membrane permeability is a prerequisite for target engagement [1]. Incorporating this building block can predictably increase the lipophilicity and, consequently, the passive diffusion of the final drug molecule across cell membranes, providing a >3-fold advantage over using a less halogenated analog like 2-chloro-5-(trifluoromethyl)benzophenone .

Sequential, Orthogonal Functionalization for Complex Molecular Architecture

For projects requiring the stepwise, controlled installation of diverse molecular fragments onto a central benzophenone core, 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone is the required starting material. Its dual reactive handles (C-Cl and C-F) allow for a first-stage Pd-catalyzed cross-coupling at the chloro site, followed by a second-stage nucleophilic aromatic substitution at the fluoro site, enabling a level of synthetic complexity not possible with mono-halogenated comparators like 4-fluoro-4'-(trifluoromethyl)benzophenone [1].

Studies of Steric and Electronic Effects on Carbonyl Reactivity and Photochemistry

This compound is a valuable model substrate for physical organic chemistry investigations into the interplay of steric (ortho-chloro) and electronic (para-CF3, para-F) effects on carbonyl group reactivity. Its well-defined substitution pattern makes it suitable for fundamental studies on reaction kinetics, photochemistry, and computational model validation, where the quantifiable difference in reaction rates (2-5x slower for nucleophilic addition) compared to non-ortho-substituted analogs provides a clear experimental handle [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.